

Application Notes and Protocols: 4-Nitro-2-phenyl-1H-indole in Antibacterial Studies

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Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524

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Introduction

The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and serves as a crucial building block in medicinal chemistry. Derivatives of indole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Within this class, 2-phenyl-1H-indole derivatives have attracted significant attention, and the introduction of a nitro group to this scaffold is often associated with enhanced biological activity.

This document provides detailed application notes and protocols for the investigation of **4-Nitro-2-phenyl-1H-indole** and its analogs in antibacterial research. While specific comprehensive studies on the 4-nitro isomer are limited in publicly available literature, the information presented herein is based on the established antibacterial potential of closely related nitro-2-phenyl-indole derivatives. These notes are intended to guide researchers in evaluating the antibacterial efficacy of this class of compounds. The significance of the nitro group in the antibacterial action of similar compounds has been noted, suggesting that **4-Nitro-2-phenyl-1H-indole** is a promising candidate for further investigation.

Data Presentation: Antibacterial Activity of Structurally Related Nitro-Indole Derivatives

The following tables summarize the antibacterial activity of various indole derivatives, including those with nitro substitutions, against a panel of Gram-positive and Gram-negative bacteria. This data is provided to offer a comparative baseline for the expected activity of **4-Nitro-2-phenyl-1H-indole**.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

Compound Class	Derivative Example	Bacterial Strain	MIC (µg/mL)	Reference
Nitro-2-phenyl-indole Analogs	para-nitro substituted 2-phenyl-1H-indole	Enterobacter sp.	< 100	[1]
3-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)indolin-2-one	Bacillus subtilis	19.6	[2]	
Staphylococcus aureus	22.5	[2]		
Indole-Thiadiazole Conjugates	2-phenyl-indole derivative with nitro group	Gram-negative bacteria	Moderate Activity	[3]
Other Indole Derivatives	Indole-thiadiazole (2h)	Staphylococcus aureus	6.25	[4]
Indole-triazole (3d)	Staphylococcus aureus	6.25	[4]	

Table 2: Zone of Inhibition for Indole Derivatives

Compound Class	Derivative Example	Bacterial Strain	Concentration	Zone of Inhibition (mm)	Reference
Indole-modified Pyrazolo-pyridines	Compound 4a	K. pneumoniae ATCC29212	2 mg/mL	12.00 ± 0.10	[5]
S. aureus ATCC25923	2 mg/mL	14.20 ± 0.05	[5]		
P. aeruginosa ATCC10145	2 mg/mL	11.0 ± 0.09	[5]		
Compound 4c	K. pneumoniae ATCC29212	2 mg/mL	7.0 ± 0.10	[5]	
S. aureus ATCC25923	2 mg/mL	4.5 ± 0.00	[5]		
P. aeruginosa ATCC10145	2 mg/mL	8.5 ± 0.00	[5]		

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of **4-Nitro-2-phenyl-1H-indole** against various bacterial strains.

Materials:

- **4-Nitro-2-phenyl-1H-indole** (or analog)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis*, *Escherichia coli*, *Pseudomonas aeruginosa*)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Dimethyl sulfoxide (DMSO) for compound dissolution
- Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. b. Incubate the broth culture at 37°C for 2-6 hours until it reaches the log phase of growth. c. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). d. Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5×10^6 CFU/mL.
- Preparation of Compound Dilutions: a. Prepare a stock solution of **4-Nitro-2-phenyl-1H-indole** in DMSO (e.g., 10 mg/mL). b. In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 50 µL of the diluted compound.
- Inoculation and Incubation: a. To each well containing the compound dilution, add 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5×10^5 CFU/mL. b. Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and the highest concentration of DMSO used). c. Cover the plate and incubate at 37°C for 18-24 hours.

- Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Disc Diffusion (Kirby-Bauer) Assay for Zone of Inhibition

This protocol describes the method to assess the antibacterial activity of **4-Nitro-2-phenyl-1H-indole** by measuring the zone of growth inhibition.

Materials:

- **4-Nitro-2-phenyl-1H-indole** (or analog)
- Bacterial strains
- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs
- Sterile filter paper discs (6 mm diameter)
- Solvent for compound dissolution (e.g., DMSO)
- Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
- Incubator (37°C)

Procedure:

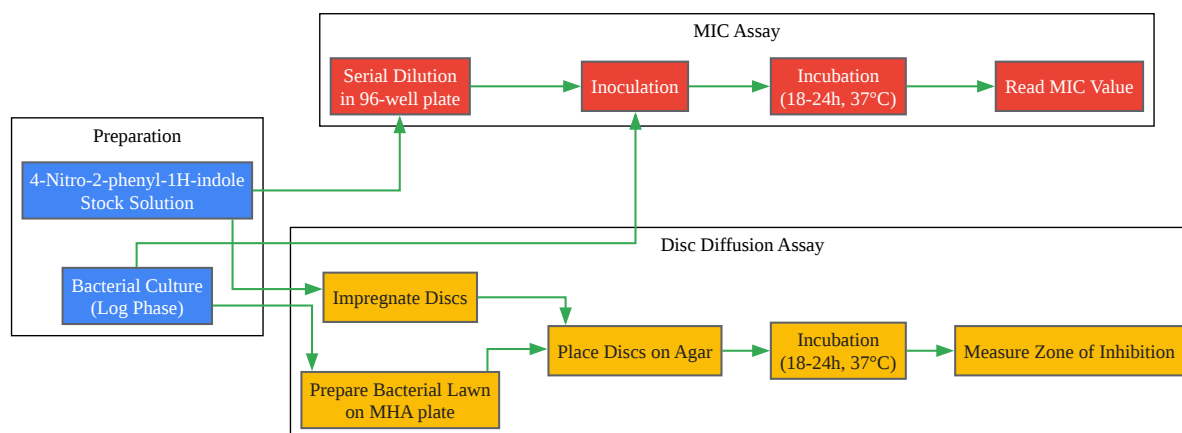
- Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure a uniform bacterial lawn.
- Application of Compound: a. Prepare a solution of **4-Nitro-2-phenyl-1H-indole** in a suitable solvent at a known concentration (e.g., 1 mg/mL). b. Impregnate sterile filter paper discs with

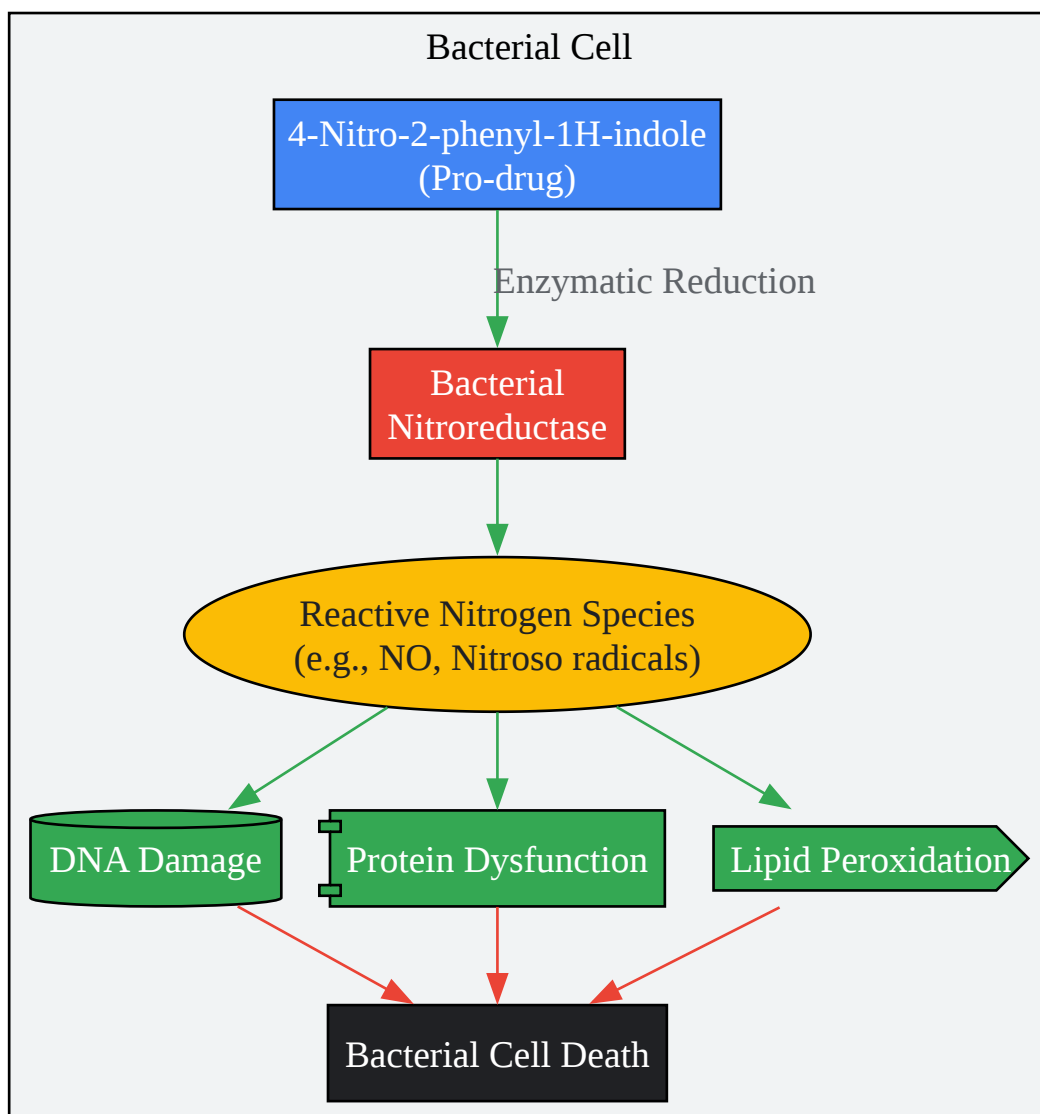
a specific volume of the compound solution (e.g., 10 μ L). c. Allow the solvent to evaporate completely from the discs in a sterile environment.

- Incubation: a. Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plates. b. Place a standard antibiotic disc as a positive control and a disc impregnated with the solvent alone as a negative control. c. Gently press the discs to ensure complete contact with the agar surface. d. Invert the plates and incubate at 37°C for 18-24 hours.
- Measurement of Zone of Inhibition: a. After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm). b. The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow for Antibacterial Screening





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